

# Application Note and Protocol: Quantitative Analysis of Methylcobalamin Using UV-Vis Spectrophotometry

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Compound of Interest		
Compound Name:	Methylcobalamin	
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#### **Abstract**

This document provides a comprehensive guide for the quantitative analysis of **methylcobalamin** in pharmaceutical formulations using UV-Visible spectrophotometry. This method is simple, rapid, cost-effective, and can be readily implemented for routine quality control analysis. The protocols detailed herein are based on validated methods and include procedures for sample and standard preparation, instrumental analysis, and data evaluation. All methodologies and validation data are presented in accordance with ICH guidelines.

## Introduction

**Methylcobalamin**, an active form of vitamin B12, is a vital nutrient for various physiological processes, including nerve function and red blood cell formation. Accurate quantification of **methylcobalamin** in pharmaceutical products is crucial to ensure dosage accuracy and therapeutic efficacy. UV-Visible spectrophotometry offers a straightforward and reliable analytical approach for this purpose. This technique relies on the principle that **methylcobalamin** absorbs light in the UV-Visible region, and the amount of light absorbed is directly proportional to its concentration.

# **Principle of UV-Vis Spectrophotometry**



UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. For the quantitative analysis of **methylcobalamin**, a solution of the analyte is placed in a cuvette and exposed to a beam of UV-Visible light. The instrument measures the intensity of light that passes through the sample (transmittance) and calculates the absorbance. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standard solutions of known concentrations, the concentration of **methylcobalamin** in the sample can be accurately determined.



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Figure 1: Principle of UV-Vis Spectrophotometry

# **Experimental Protocols Materials and Reagents**

- Methylcobalamin reference standard
- Methanol (AR grade)
- · Distilled water
- Potassium dihydrogen phosphate (for buffer preparation)
- Orthophosphoric acid (for pH adjustment)
- Pharmaceutical dosage forms (tablets, injections)



#### Instrumentation

- UV-Visible Spectrophotometer (double beam)
- 10 mm matched quartz cuvettes
- Analytical balance
- Volumetric flasks (amber colored)
- Pipettes
- Sonicator

# **Preparation of Solutions**

#### 3.3.1. Solvent Selection

Commonly used solvents for the analysis of **methylcobalamin** include methanol, distilled water, and pH 7.0 phosphate buffer. The choice of solvent can influence the wavelength of maximum absorbance (\lambdamax).[1]

- 3.3.2. Preparation of Standard Stock Solution (1000 µg/mL)
- Accurately weigh 100 mg of methylcobalamin reference standard.[1]
- Transfer it to a 100 mL amber colored volumetric flask.[1]
- Dissolve in a suitable solvent (e.g., methanol or pH 7.0 buffer) with the aid of sonication for 15 minutes.[1]
- Make up the volume to the mark with the same solvent.
- 3.3.3. Preparation of Working Standard Solution (100 µg/mL)
- Pipette 10 mL of the standard stock solution into a 100 mL amber colored volumetric flask.
- Dilute to the mark with the chosen solvent.



#### 3.3.4. Preparation of Calibration Curve Standards

Prepare a series of dilutions from the working standard solution to cover the desired concentration range (e.g., 2-25  $\mu$ g/mL). For example, to prepare concentrations of 2, 5, 10, 15, 20, and 25  $\mu$ g/mL, pipette 0.2, 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the working standard solution into separate 10 mL amber colored volumetric flasks and dilute to the mark with the solvent.[2]

#### 3.3.5. Preparation of Sample Solution (from Tablets)

- · Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **methylcobalamin**.
- Transfer to a 100 mL amber colored volumetric flask.
- Add about 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution.
- Make up the volume to the mark with the solvent.
- Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41).[3]
- From the filtrate, pipette an appropriate volume into a volumetric flask and dilute to obtain a final concentration within the calibration range.

#### 3.3.6. Preparation of Sample Solution (from Injections)

- Take a known volume of the injection formulation.[1]
- Dilute it quantitatively with the chosen solvent in an amber colored volumetric flask to obtain a concentration within the calibration range.[1]

# **UV-Vis Spectrophotometric Analysis**

- Set the UV-Vis spectrophotometer to scan over a wavelength range of 200-600 nm.[1]
- Use the chosen solvent as a blank.



- Scan the highest concentration standard solution to determine the wavelength of maximum absorbance (λmax).
- Set the instrument to measure the absorbance at the determined  $\lambda$ max.
- Measure the absorbance of all the standard solutions and the sample solution.
- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Determine the concentration of **methylcobalamin** in the sample solution from the calibration curve.

#### **Method Validation Parameters**

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][4][5]



Parameter	Specification
Linearity	A linear relationship between absorbance and concentration should be established over a defined range. The correlation coefficient (r²) should be close to 1 (typically > 0.998).[3][4][5]
Accuracy	The accuracy of the method is determined by recovery studies. The percentage recovery should be within an acceptable range (typically 98-102%).[1][3][6]
Precision	Assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (% RSD) should be less than 2%.[1][3]
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][6]
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][6]
Robustness	The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1]
Specificity	The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as excipients.[6]

# **Data Presentation**

# Table 1: Summary of Reported UV-Vis Spectrophotometric Methods for Methylcobalamin Quantification



Solvent	λmax (nm)	Linearity Range (µg/mL)	Correlation Coefficient (r²)	Reference
Methanol	354	15-35	Not specified	[3]
pH 7.0 Buffer	522	16-24	Not specified	[1]
Distilled Water	351	3-9	0.9990	[6]
Distilled Water	353	10-50	0.9995	[6][7]
Methanol	Not specified	2-25	0.9981	[4][5]

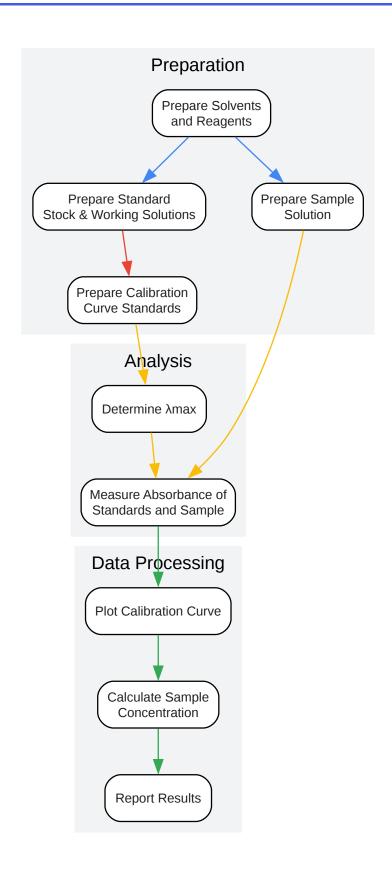
**Table 2: Summary of Method Validation Data** 

Parameter	Reported Values	Reference
Accuracy (% Recovery)	99.79 - 100.01%	[1]
99.33 - 99.76%	[3]	
99.05 - 100.50%	[6][7]	
Precision (% RSD)	Intra-day: < 2%	[1][3]
Inter-day: < 2%	[1][3]	
LOD (μg/mL)	0.21	[3]
0.14	[6]	
LOQ (μg/mL)	0.64	[3]
0.484	[6]	

# **Experimental Workflow**

The overall workflow for the quantitative analysis of **methylcobalamin** is depicted below.





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Figure 2: Experimental Workflow Diagram



### Conclusion

The UV-Vis spectrophotometric method described provides a reliable and efficient means for the quantitative analysis of **methylcobalamin** in pharmaceutical formulations. The method is simple, accurate, precise, and can be easily validated according to ICH guidelines. This application note serves as a practical guide for researchers, scientists, and drug development professionals in implementing this technique for routine quality control and research purposes.

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